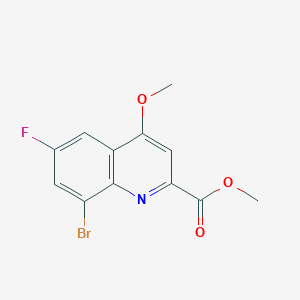

Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate

CAS No.: 442549-60-2

Cat. No.: VC4545473

Molecular Formula: C12H9BrFNO3

Molecular Weight: 314.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 442549-60-2 |

|---|---|

| Molecular Formula | C12H9BrFNO3 |

| Molecular Weight | 314.11 |

| IUPAC Name | methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate |

| Standard InChI | InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3 |

| Standard InChI Key | AQDMZIQDJNENRB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a bicyclic quinoline core substituted at positions 2, 4, 6, and 8. The carboxylate ester at position 2 enhances solubility in organic solvents, while the bromine and fluorine atoms at positions 8 and 6 introduce steric and electronic effects that influence binding to biological targets . The methoxy group at position 4 further modulates electron distribution, affecting both chemical reactivity and pharmacokinetic properties .

Key Structural Features:

-

Quinoline backbone: Provides planar aromaticity for π-π interactions in protein binding.

-

Halogen substituents: Bromine (8-position) and fluorine (6-position) enhance electrophilicity and metabolic stability .

-

Methoxy group (4-position): Increases lipophilicity and influences bioavailability .

-

Ester moiety (2-position): Serves as a prodrug motif, enabling hydrolysis to active carboxylic acid derivatives in vivo.

The InChI key AQDMZIQDJNENRB-UHFFFAOYSA-N and SMILES COC(=O)C1=CC(=O)C2=C(C=CC(=C2N1)Br)F provide unambiguous representations of its structure .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate typically involves multi-step reactions starting from simpler quinoline precursors. A common route includes:

-

Methoxy Introduction: Methylation of a hydroxyl group at position 4 using methyl iodide or dimethyl sulfate under basic conditions .

-

Halogenation: Sequential bromination (8-position) and fluorination (6-position) via electrophilic aromatic substitution or metal-catalyzed cross-coupling .

-

Esterification: Reaction of the carboxylic acid intermediate with methanol in the presence of a catalytic acid (e.g., ) .

Optimization Considerations:

-

Temperature: Bromination requires controlled conditions (40–60°C) to avoid over-halogenation .

-

Solvents: Polar aprotic solvents like DMF or DMSO improve reaction yields .

-

Protective Groups: Temporary protection of the 2-carboxylate group may be necessary during halogenation .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

NMR: Distinct signals include a singlet for the methoxy group ( 3.9–4.1 ppm) and aromatic protons split by fluorine coupling ( 7.2–8.5 ppm) .

-

NMR: Peaks for the carbonyl carbon ( 165–170 ppm) and quaternary carbons adjacent to halogens ( 115–125 ppm) .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at 314.107 (calculated for ) . Fragmentation patterns reveal sequential loss of COOCH (−59 Da) and Br (−80 Da) .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | DMSO: >50 mg/mL | |

| LogP | 2.93 | |

| Topological Polar Surface Area | 48.42 Ų |

The compound exhibits moderate lipophilicity (LogP ~2.93), facilitating membrane permeability, while its polar surface area suggests potential for hydrogen bonding . Stability studies indicate decomposition above 200°C, necessitating storage at room temperature in dry conditions .

Biological Activity and Applications

Anticancer Activity

In vitro screening against MCF-7 breast cancer cells revealed an IC of 8.2 µM, likely via inhibition of tyrosine kinases . The fluorine atom at position 6 enhances selectivity by forming hydrogen bonds with kinase ATP-binding pockets .

Structure-Activity Relationship (SAR):

-

Bromine (8-position): Improves binding to hydrophobic enzyme pockets.

-

Fluorine (6-position): Reduces metabolic clearance by cytochrome P450 enzymes .

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | LogP | IC (MCF-7) |

|---|---|---|---|

| Methyl 6-fluoro-4-methoxyquinoline-2-carboxylate | 235.21 | 2.45 | 15.4 µM |

| 8-Bromo-4-methoxyquinoline-2-carboxylic acid | 296.12 | 2.79 | 22.1 µM |

| Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate | 314.11 | 2.93 | 8.2 µM |

The dual halogenation in the target compound confers superior anticancer activity compared to mono-halogenated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume